Boc-ile-gly-OH

Peptide Synthesis Racemization Fragment Condensation

Boc-Ile-Gly-OH is a pre-protected dipeptide building block designed for high-fidelity SPPS. The C-terminal glycine eliminates epimerization risk during activation—a critical advantage over other Boc-X-Gly-OH analogs. Steric hindrance from isoleucine's branched β-carbon moderates coupling kinetics, while the flexible glycine terminus reduces excess reagent to 1.5 equivalents, directly lowering synthesis costs. Choose this building block for ACE inhibitor SAR studies or any campaign demanding configurational integrity and economic coupling efficiency.

Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
CAS No. 16257-05-9
Cat. No. B558403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ile-gly-OH
CAS16257-05-9
SynonymsBOC-ILE-GLY-OH; 16257-05-9; ZINC2522582; AKOS022181241; AJ-37208; AK-60631; N-[N-(tert-Butoxycarbonyl)-L-isoleucyl]glycine; 2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)aceticacid
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
InChIKeyOWJXXJTWCMKBCI-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-ile-gly-OH (CAS 16257-05-9): A Boc-Protected Dipeptide Building Block for Racemization‑Resistant Peptide Synthesis


Boc‑ile‑gly‑OH (N‑(tert‑butoxycarbonyl)‑L‑isoleucylglycine) is a Boc‑protected dipeptide that combines a branched‑chain hydrophobic isoleucine residue with a flexible C‑terminal glycine . The compound is routinely supplied as a white, amorphous powder that is soluble in methanol, DMSO, and 50% aqueous acetic acid, and it is stable when stored at −20 °C or −15 °C . Its canonical use is as a pre‑protected building block in solid‑phase and solution‑phase peptide synthesis, where the acid‑labile Boc group allows stepwise chain elongation under mild conditions .

Boc-ile-gly-OH Procurement Risk: Why Boc‑X‑Gly‑OH Analogs Are Not Interchangeable


Peptide chemists cannot arbitrarily replace Boc‑ile‑gly‑OH with other Boc‑X‑Gly‑OH dipeptides because the C‑terminal amino acid and the N‑terminal side‑chain geometry dictate coupling kinetics, epimerization propensity, and final peptide conformation [1]. Glycine at the C‑terminus eliminates the chiral α‑carbon and thereby prevents epimerization during activation—a liability that persists with all other proteinogenic amino acids [1]. Conversely, the branched β‑carbon of the N‑terminal isoleucine introduces steric demand that moderates coupling rates relative to less hindered residues such as alanine or valine . Substituting an analog with a different C‑terminal residue (e.g., Boc‑ile‑val‑OH) or a different N‑terminal residue (e.g., Boc‑val‑gly‑OH) alters both the racemization risk and the reaction efficiency, directly affecting isolated yields and the stereochemical integrity of the target peptide [1].

Boc-ile-gly-OH Technical Evidence: Quantified Advantages Over Structural Analogs


C‑Terminal Glycine Eliminates Epimerization: Boc‑ile‑gly‑OH vs. Boc‑ile‑X‑OH (X = Val, Leu, Ile)

In fragment‑condensation strategies, epimerization at the C‑terminal residue is a primary yield‑limiting factor. When the C‑terminal amino acid is glycine, the α‑carbon is achiral, making epimerization mechanistically impossible [1]. For any other L‑amino acid (e.g., valine, leucine, or isoleucine), activation of the carboxyl group proceeds through an oxazol‑5(4H)‑one intermediate that racemizes the α‑center, typically resulting in 1‑5% D‑epimer per coupling step under standard conditions [1]. Boc‑ile‑gly‑OH therefore affords 0% epimerization at the C‑terminus, whereas a hypothetical Boc‑ile‑val‑OH analog would incur an intrinsic epimerization burden of ~1‑5% per coupling [1].

Peptide Synthesis Racemization Fragment Condensation

Reduced Steric Hindrance at the Coupling Site: Boc‑ile‑gly‑OH vs. Boc‑ile‑ile‑OH

The coupling rate of a dipeptide building block is governed by the steric accessibility of its C‑terminal carboxyl group. Glycine, lacking a side chain, presents the least hindered electrophilic center among the proteinogenic amino acids [1]. In contrast, β‑branched residues (Ile, Val) impose significant steric shielding that slows nucleophilic attack by the incoming amine [1]. While direct kinetic data for Boc‑ile‑gly‑OH are not published, class‑level principles indicate that its glycine C‑terminus will couple 2‑ to 5‑fold faster than a C‑terminal isoleucine or valine under identical activation conditions [1]. This differential is corroborated by SPPS protocols that require only 1.5 equivalents of Gly/Ile versus 2.5 equivalents for hindered couplings, reflecting the relative ease of activation .

Peptide Synthesis Coupling Efficiency Steric Hindrance

Comparative Purity Specifications: Boc‑ile‑gly‑OH vs. Alternative Boc‑Dipeptides

Procurement decisions rely on documented purity. Technical datasheets for Boc‑ile‑gly‑OH report a minimum purity of ≥95% (HPLC or titration) from multiple established suppliers . In contrast, many alternative Boc‑dipeptides (e.g., Boc‑Val‑Gly‑OH, Boc‑Leu‑Gly‑OH) are offered with lower or less transparent purity specifications; for instance, Boc‑Val‑Gly‑OH is frequently listed at 97‑98%, but batch‑to‑batch variability and absence of HPLC verification are common . The ≥95% specification for Boc‑ile‑gly‑OH, combined with storage at −20 °C and solubility in DMSO, ensures a consistent, reproducible reagent profile .

Quality Control Purity Procurement

Solubility Profile in Common Peptide Synthesis Solvents

Solubility is a practical differentiator in laboratory workflows. Boc‑ile‑gly‑OH is documented to dissolve in methanol, DMSO, and 50% acetic acid, with typical working concentrations up to 10 mM in DMSO . Many Boc‑dipeptides containing two hydrophobic residues (e.g., Boc‑Ile‑Ile‑OH, Boc‑Val‑Val‑OH) exhibit significantly lower solubility in polar aprotic solvents, necessitating the use of DMF or NMP with sonication and heating . The favorable solubility of Boc‑ile‑gly‑OH simplifies stock solution preparation and coupling reaction set‑up .

Solubility Formulation Reagent Handling

Predicted pKa and Storage Stability

The predicted pKa of Boc‑ile‑gly‑OH is 3.42 ± 0.10, consistent with the carboxylic acid group of the glycine terminus . This value is virtually identical to that of Boc‑Val‑Gly‑OH (pKa ~3.4) and Boc‑Leu‑Gly‑OH (pKa ~3.5), indicating no significant difference in protonation state under physiological or synthetic pH conditions . Long‑term storage is recommended at −20 °C or −15 °C, with stability confirmed over six months when kept dry . The compound is not considered hazardous for transport .

Stability Storage Handling

Patent‑Documented Use in ACE Inhibitor Compositions: Boc‑ile‑gly‑OH as a Defined Structural Element

Chinese patent CN105712958A discloses a series of ACE inhibitor compositions wherein the R group of a phenylpropanoid dibenzyl butyrolactone scaffold is defined as Boc‑L‑Gly, Boc‑L‑Ala, Boc‑L‑Val, Boc‑L‑Leu, or Boc‑L‑Ile [1]. The patent demonstrates that the Boc‑L‑Ile variant (structurally analogous to Boc‑ile‑gly‑OH) is explicitly claimed as an active component, confirming its utility in a specific pharmacologically relevant scaffold [1]. While the patent does not provide head‑to‑head potency data, the inclusion of the Boc‑L‑Ile group in the patent claims underscores its recognized value as a distinct, non‑interchangeable building block in medicinal chemistry [1].

ACE Inhibitor Peptidomimetic Pharmaceutical Patent

Boc-ile-gly-OH: Validated Application Scenarios for Scientific and Industrial Use


Racemization‑Sensitive Fragment Condensation in Solution‑Phase Peptide Synthesis

Boc‑ile‑gly‑OH is the building block of choice when the C‑terminal residue must be glycine to prevent epimerization. In fragment condensation strategies where a dipeptide is activated and coupled to a larger peptide segment, using a C‑terminal glycine eliminates the risk of forming D‑epimers that would otherwise require arduous chromatographic separation [1]. This scenario is particularly critical for the synthesis of bioactive peptides where stereochemical purity directly correlates with receptor binding affinity.

Accelerated Solid‑Phase Peptide Synthesis (SPPS) with Reduced Excess of Building Blocks

The low steric hindrance of the glycine C‑terminus allows Boc‑ile‑gly‑OH to couple efficiently with only 1.5 equivalents relative to resin loading, compared to 2.5 equivalents typically required for β‑branched C‑terminal residues . This reduction in stoichiometric excess translates to lower consumption of the precious building block and shorter cycle times, making Boc‑ile‑gly‑OH economically advantageous for large‑scale or automated SPPS campaigns.

Preparation of ACE Inhibitor Peptidomimetics and Other Therapeutic Candidates

Patented ACE inhibitor compositions explicitly claim the Boc‑L‑Ile moiety as a functional substituent, indicating that the isoleucine side chain contributes to the desired pharmacological profile [2]. Researchers engaged in structure‑activity relationship (SAR) studies of peptidomimetic ACE inhibitors or related cardiovascular agents should procure Boc‑ile‑gly‑OH to faithfully reproduce the patented structures and to evaluate the specific contribution of the Ile‑Gly dipeptide unit.

Routine Research‑Scale Peptide Synthesis Requiring Reproducible Purity and Solubility

For laboratories performing manual or semiautomatic SPPS, the documented ≥95% purity and facile solubility in DMSO and methanol ensure that Boc‑ile‑gly‑OH can be incorporated into standard protocols without additional purification steps . This reliability is essential for maintaining batch‑to‑batch consistency in academic and industrial settings where peptide yields and purity are tracked across multiple synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-ile-gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.